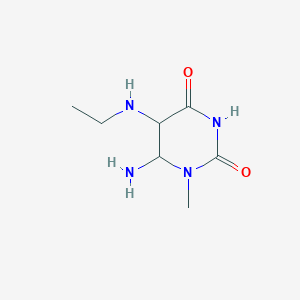

6-Amino-5-ethylamino-1-methyluracil

Description

Significance of Pyrimidine (B1678525) Heterocycles in Academic Research

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, forms the core of a vast and vital class of heterocyclic compounds. equationchemical.combuyersguidechem.com These structures are of immense interest in academic and industrial research because they are fundamental components of life itself. equationchemical.com The pyrimidine scaffold is famously found in the nucleobases uracil (B121893), cytosine, and thymine, which are the building blocks of the nucleic acids RNA and DNA. equationchemical.combuyersguidechem.com This biological role alone makes pyrimidines a cornerstone of medicinal chemistry and molecular biology. buyersguidechem.com

Beyond their role in genetics, pyrimidine derivatives exhibit a wide spectrum of pharmacological activities. Researchers have extensively documented their potential as antibacterial, antiviral, antitumor, and anti-inflammatory agents. buyersguidechem.combuyersguidechem.comsigmaaldrich.com The versatility of the pyrimidine ring allows for the attachment of various functional groups at different positions, enabling chemists to fine-tune the molecule's properties and develop novel therapeutic agents. uni.lu This has made the synthesis and biological evaluation of new pyrimidine derivatives a highly active and important field of scientific inquiry. equationchemical.com

Overview of Substituted Uracil Scaffolds in Chemical Synthesis and Biological Investigations

Uracil, a pyrimidine derivative, is a particularly prominent scaffold in the development of new bioactive molecules. The strategic placement of substituents on the uracil ring can lead to compounds with highly specific biological activities. For instance, 5-substituted uracils, such as 5-fluorouracil, are well-established anticancer drugs. lookchem.com The introduction of different groups at this position has been a fruitful strategy for creating agents that can interfere with the biological pathways of cancer cells and viruses. lookchem.comguidechem.com

The synthesis of diverse libraries of substituted uracils is a key objective for medicinal chemists. lookchem.com By systematically altering the substituents at various positions—such as the N1, N3, C5, and C6 positions—researchers can explore structure-activity relationships and optimize compounds for specific biological targets. cymitquimica.comnih.gov Modifications can influence factors like solubility, binding affinity to enzymes or receptors, and metabolic stability. This systematic approach of synthesis and biological screening is fundamental to the discovery of new and more effective drugs. guidechem.com

Structural Elucidation and Naming Convention of 6-Amino-5-ethylamino-1-methyluracil

The name "this compound" describes a precise chemical structure based on the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). chemicalbook.com The parent structure is uracil , a pyrimidine ring with two ketone groups at positions 2 and 4.

The substituents are indicated by their name and position number:

1-methyl : A methyl group (-CH₃) is attached to the nitrogen atom at position 1.

5-ethylamino : An ethylamino group (-NHCH₂CH₃) is attached to the carbon atom at position 5.

6-amino : An amino group (-NH₂) is attached to the carbon atom at position 6.

The systematic name for uracil is pyrimidine-2,4(1H,3H)-dione. Therefore, a more formal IUPAC name for the compound would be 6-amino-5-(ethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione .

Despite the clear structural definition provided by its name, verifiable data for this specific compound is scarce. Several chemical suppliers list a CAS Number, 131598-62-4, for this compound. lookchem.comlookchem.com However, this identifier is inconsistently and often incorrectly also assigned to L-Isoleucine, an entirely different amino acid, raising significant concerns about the reliability of the available data. guidechem.comcymitquimica.com Without confirmation from peer-reviewed scientific literature, crucial data points such as melting point, spectral data, and detailed research findings remain unverified.

Table 1: Putative Chemical Properties for this compound (Note: This data is derived from its chemical structure and has not been experimentally verified from a reliable public source.)

| Property | Value |

| Molecular Formula | C₇H₁₂N₄O₂ |

| Molecular Weight | 184.20 g/mol |

| IUPAC Name | 6-amino-5-(ethylamino)-1-methylpyrimidine-2,4(1H,3H)-dione |

| CAS Number | Not reliably established |

While the foundational chemistry of pyrimidines and substituted uracils provides a rich context for understanding the potential significance of this compound, the compound itself remains a scientific unknown. The absence of dedicated research in published literature means that its synthesis, properties, and biological activity are yet to be formally characterized and explored by the scientific community. The conflicting data in commercial databases underscores the critical importance of relying on peer-reviewed sources for scientific accuracy.

Structure

3D Structure

Properties

CAS No. |

131598-62-4 |

|---|---|

Molecular Formula |

C7H12N4O2 |

Molecular Weight |

184.20 g/mol |

IUPAC Name |

6-amino-5-(ethylamino)-1-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C7H12N4O2/c1-3-9-4-5(8)11(2)7(13)10-6(4)12/h9H,3,8H2,1-2H3,(H,10,12,13) |

InChI Key |

CQTYPMGBSFAJIN-UHFFFAOYSA-N |

SMILES |

CCNC1C(N(C(=O)NC1=O)C)N |

Canonical SMILES |

CCNC1=C(N(C(=O)NC1=O)C)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 6 Amino 5 Ethylamino 1 Methyluracil Scaffolds

Reactions Involving the Exocyclic Amino Groups (at C-5 and C-6)

The presence of two distinct amino groups on the pyrimidine (B1678525) ring, the 6-amino group and the 5-ethylamino group, allows for selective chemical transformations. The C-5 amino group is generally more nucleophilic due to electronic effects from the adjacent amino group at C-6 and the ureido functionality within the ring. This differential reactivity can be exploited to achieve regioselective modifications.

Acylation and formylation reactions introduce acyl or formyl groups onto the exocyclic amino functions, typically at the more reactive C-5 position. These reactions are crucial intermediate steps in the synthesis of various fused heterocycles, most notably xanthine (B1682287) analogues.

The formylation of a diaminouracil derivative can be achieved using reagents like formic acid. For instance, the treatment of 1-benzyl-6-ethylaminouracil with formic acid leads to the corresponding 5-formamido derivative, which can be subsequently cyclized. mdpi.com Similarly, acylation using carboxylic acids is a key step. A highly efficient method for the regioselective acylation at the C-5 amino group involves the use of modern coupling reagents. The condensation of 5,6-diaminouracil (B14702) derivatives with various carboxylic acids using COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) as a coupling agent yields 6-amino-5-carboxamidouracils. sioc-journal.cn This reaction is remarkably fast, often leading to the precipitation of pure product within minutes and proceeding in high yields. sioc-journal.cn The regioselectivity, favoring acylation at the C-5 position, has been confirmed through X-ray crystallography and NMR studies. sioc-journal.cn

These acylated intermediates are stable and serve as direct precursors for cyclization reactions. sioc-journal.cn

Table 1: Acylation and Formylation of Diaminouracil Derivatives

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 5,6-Diaminouracil derivatives | Various Carboxylic Acids, COMU, Diisopropylethylamine (DIPEA) | Room Temperature, 5-10 min | 6-Amino-5-carboxamidouracils | sioc-journal.cn |

| 1-Benzyl-6-ethylaminouracil | Formic Acid | Reflux | 1-Benzyl-6-ethylamino-5-formamidouracil | mdpi.com |

The exocyclic amino groups of 6-amino-5-ethylamino-1-methyluracil can undergo condensation reactions with electrophilic species such as aldehydes and ketones. These reactions typically form imine (Schiff base) intermediates, which can be isolated or used in situ for subsequent cyclization reactions.

A common application of this reaction is in the synthesis of 8-substituted xanthines. 5,6-Diamino-1,3-dimethyluracil, an analogue of the title compound, readily condenses with various substituted aldehydes. nih.gov The resulting benzylidene derivative, a 5-(arylidene-amino)-6-aminouracil, is then subjected to oxidative cyclization to yield the target xanthine. sioc-journal.cnnih.gov This method provides a direct route to introducing a wide range of substituents at the 8-position of the xanthine core. nih.gov

Beyond simple aldehydes, condensation can occur with dicarbonyl compounds or their equivalents. For example, 6-amino-5-formyluracil undergoes a Friedländer condensation with cyclic active methylene (B1212753) ketones, such as dimedone or 1,3-cyclohexanedione, to construct fused pyrido[2,3-d]pyrimidine (B1209978) systems. google.com

Table 2: Condensation Reactions of Diaminouracil Derivatives

| Uracil (B121893) Derivative | Reagent | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 5,6-Diamino-1,3-dimethyluracil | Substituted Aldehyde (R-CHO) | N/A | 5-(Alkylidene/arylidene-amino)-6-aminouracil | sioc-journal.cnnih.gov |

| 6-Amino-5-formyluracil | Dimedone | N/A | Fused Pyrido[2,3-d]pyrimidine | google.com |

Cyclization Reactions to Form Fused Heterocyclic Systems

The true synthetic utility of the this compound scaffold is realized in its conversion to polycyclic heteroaromatic compounds. By choosing appropriate reagents, the diaminopyrimidine core can be annulated to form a variety of fused systems, including purines, pyridopyrimidines, and pyrimidopyrimidines.

Xanthines, which are purine-2,6-diones, are arguably the most common and important class of compounds synthesized from 5,6-diaminouracil precursors. The title compound is an ideal starting material for preparing 1,9-disubstituted-8-alkyl/aryl-xanthines. The classical Traube purine (B94841) synthesis is a widely used method. nih.gov This involves the nitrosation of a 6-aminouracil (B15529) at the C-5 position, followed by reduction to the 5,6-diaminouracil, and subsequent cyclization with a one-carbon synthon like formic acid to yield the unsubstituted xanthine. nih.gov

More versatile methods allow for the introduction of diverse substituents at the C-8 position. These routes generally rely on the intermediates described in the preceding sections:

From Amide Intermediates : The 6-amino-5-carboxamidouracils, formed via acylation (see 3.1.1), are cyclized to 8-substituted xanthines. This cyclization can be effected by heating with reagents like sodium hydroxide (B78521), trimethylsilyl (B98337) polyphosphate (PPSE), or hexamethyldisilazane (B44280) (HMDS), depending on the stability and reactivity of the precursor. sioc-journal.cn

From Imine Intermediates : The imines formed from the condensation of diaminouracils with aldehydes (see 3.1.2) undergo oxidative cyclization to form 8-substituted xanthines. nih.gov A common reagent for this transformation is thionyl chloride. nih.gov

These strategies provide robust and flexible access to a vast library of xanthine derivatives for various applications, including as adenosine (B11128) receptor antagonists. nih.gov

Table 3: Selected Synthetic Routes to Xanthine Analogues from Diaminouracils

| Precursor | Reagent(s) | Key Transformation | Product | Reference |

|---|---|---|---|---|

| 5,6-Diamino-1,3-dimethyluracil | 1. Substituted Aldehyde2. Thionyl Chloride | Condensation followed by oxidative cyclization | 8-Substituted-1,3-dimethylxanthine | nih.gov |

| 5,6-Diaminouracil Derivative | 1. Carboxylic Acid, COMU2. Aq. NaOH | Acylation followed by dehydrative cyclization | 8-Substituted Xanthine Derivative | sioc-journal.cn |

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are isomers of purines, typically proceeds by constructing the pyrimidine ring onto a pre-existing aminopyrazole core. Common methods involve reacting 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxylate derivatives with one-carbon reagents like formamide, urea (B33335), or triethyl orthoformate to form the fused pyrimidine ring. google.com

The 6-aminouracil moiety is an excellent precursor for building other fused heterocyclic systems through annulation reactions, where a new ring is built onto the pyrimidine core. These reactions often utilize the enamine-like character of the 6-aminouracil system, where the C-5 position is nucleophilic. nih.gov

Pyrido[2,3-d]pyrimidines : These can be synthesized through multicomponent reactions. For example, the three-component condensation of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and malononitrile (B47326) in an environmentally benign glycerol/water system yields pyrido[2,3-d]pyrimidine derivatives in high yields. Another approach is the Friedländer-type condensation of a 6-amino-5-formyluracil with a compound containing an active methylene group, such as a cyclic ketone. google.com

Pyrimido[4,5-d]pyrimidines : These bicyclic systems can be formed through Mannich-type reactions. The reaction of 6-aminouracil with formaldehyde (B43269) (formalin) and a primary amine leads to 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones via a double Michael addition mechanism. mdpi.com

Pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines : More complex tricyclic systems can also be accessed. For instance, the reaction of 6-amino-5-formyluracil with another 6-aminouracil derivative can yield pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines. google.com

These reactions highlight the versatility of the aminouracil scaffold in constructing a diverse range of fused heterocyclic compounds.

Table 4: Annulation Reactions of 6-Aminouracil Derivatives

| Uracil Derivative | Reagent(s) | Fused System Formed | Reference |

|---|---|---|---|

| 6-Amino-1,3-dimethyluracil | Aromatic Aldehyde, Malononitrile | Pyrido[2,3-d]pyrimidine | |

| 6-Aminouracil | Formalin, Primary Amine | Pyrimido[4,5-d]pyrimidine | mdpi.com |

| 6-Amino-5-formyluracil | 6-Aminouracil | Pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine | google.com |

Electrophilic and Nucleophilic Substitutions on the Uracil Ring

The reactivity of the this compound scaffold is significantly influenced by the electron-donating nature of the two amino groups at the C5 and C6 positions. These substituents enhance the nucleophilicity of the pyrimidine ring, making it susceptible to electrophilic attack.

In principle, 6-aminouracils behave as cyclic enamines. acs.org The delocalization of the lone pair of electrons from the exocyclic amino group at C6 increases the electron density at the C5 position, making it the primary site for electrophilic substitution. acs.org This is a general feature for 6-aminouracil derivatives. For instance, in 1,3-dimethyl-6-aminouracils, electrophilic reagents have been shown to attack the C5 carbon atom specifically. acs.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The mechanism typically involves the attack of the electron-rich aromatic ring on the electrophile, forming a carbocation intermediate, which is then stabilized by the loss of a proton. libretexts.org For this compound, the amino groups would stabilize the intermediate carbocation formed upon attack at the C5 position.

Conversely, nucleophilic aromatic substitution on the uracil ring of this compound is less favorable. Nucleophilic aromatic substitution generally requires an electron-poor aromatic ring, often achieved by the presence of strong electron-withdrawing groups, and a good leaving group. masterorganicchemistry.comlibretexts.org The this compound ring is electron-rich due to the two amino substituents, which deactivates it towards nucleophilic attack.

The following table summarizes the expected reactivity of the uracil ring in this compound towards substitution reactions.

| Reaction Type | Reactivity | Favored Position | Rationale |

| Electrophilic Substitution | Favorable | C5 | The amino groups at C5 and C6 are electron-donating, increasing the electron density of the ring, particularly at the C5 position. acs.org |

| Nucleophilic Substitution | Unfavorable | - | The uracil ring is electron-rich due to the electron-donating amino groups, making it less susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org |

Investigating Tautomeric Behavior and its Influence on Reactivity

Uracil and its derivatives can exist in different tautomeric forms, which can significantly influence their chemical reactivity. numberanalytics.com For this compound, two primary types of tautomerism are possible: keto-enol and amino-imino tautomerism. The uracil ring can exist in a diketo form or can tautomerize to a mono-enol or di-enol form. Similarly, the amino groups can exist in the amino form or tautomerize to the imino form.

Studies on related 5,6-diaminouracil derivatives have explored the existence of different tautomers. For example, in carboxamides of 5,6-diaminouracils, the presence of multiple isomers in solution has been investigated, considering amide-iminol tautomers among other possibilities. nih.gov The equilibrium between these tautomers can be influenced by factors such as the solvent and temperature. numberanalytics.com However, in some cases, the ratio of isomers was found to be independent of temperature over a significant range. nih.gov

The predominant tautomeric form will dictate the molecule's reactivity. For instance, the nucleophilicity of the ring and the exocyclic amino groups will be affected by the tautomeric state. The amino tautomer is generally more nucleophilic than the imino tautomer. The position of electrophilic attack can also be influenced by the tautomeric equilibrium. The general principle is that the presence of multiple tautomers can lead to different reaction pathways. numberanalytics.com

For 5,5-disubstituted 6-amino-2-thiouracil (B86922) analogues, it has been observed that they exist predominantly in the 6-imino tautomeric form in dimethyl sulfoxide (B87167) solution. rsc.org While this compound has a thiouracil core, it highlights the potential for the imino form to be a stable tautomer in substituted aminouracils.

The potential tautomeric forms of the uracil ring in this compound are presented below.

| Tautomeric Form | Structural Features | Potential Influence on Reactivity |

| Diketo-diamino | Both carbonyl groups are in the keto form, and both exocyclic nitrogen groups are in the amino form. | This is generally the most stable form for uracils in aqueous solution. researchgate.net The amino groups are nucleophilic. |

| Enol-diamino | One or both carbonyl groups are in the enol (hydroxy) form. | The presence of a hydroxyl group can alter the sites of substitution and the acidity of the molecule. numberanalytics.com |

| Imino | One or both amino groups are in the imino form. | The formation of an imine can change the nucleophilicity and the pattern of hydrogen bonding. rsc.org |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment of each atom, allowing for the assembly of the molecular framework.

For 6-Amino-5-ethylamino-1-methyluracil, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons of the methyl and ethyl groups, as well as the amino protons and any protons on the uracil (B121893) ring. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and the coupling constants between adjacent protons would provide critical data for confirming the presence and connectivity of the ethylamino and methyl groups attached to the uracil core.

Similarly, ¹³C NMR spectroscopy would show a unique signal for each carbon atom in a different chemical environment within the molecule. The chemical shifts of the carbonyl carbons, the carbons of the pyrimidine (B1678525) ring, and the carbons of the ethyl and methyl substituents would be identified, corroborating the structural information obtained from ¹H NMR.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-C H₃ | ||

| C H₃CH₂-NH- | ||

| CH₃C H₂-NH- | ||

| -NHC H₂CH₃ | ||

| -NHCH₂C H₃ | ||

| C2=O | ||

| C4=O | ||

| C5 | ||

| C6 | ||

| C6-NH₂ | ||

| C5-NH- |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These techniques are particularly sensitive to the types of bonds and their environment, including hydrogen bonding interactions.

In the IR and Raman spectra of this compound, characteristic absorption or scattering bands would be observed for the N-H stretching vibrations of the primary and secondary amino groups, the C=O stretching of the uracil ring's carbonyl groups, and the C-N and C-C stretching and bending vibrations. The positions and shapes of the N-H and C=O bands can provide strong evidence for the presence and strength of intermolecular hydrogen bonding, which is a key feature in the solid-state structure of uracil derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For compounds with conjugated systems, such as the uracil ring in this compound, UV-Vis spectroscopy can confirm the presence of the chromophore and can be sensitive to substitutions on the ring. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure. The presence of the amino and ethylamino groups, which act as auxochromes, would be expected to influence the λmax compared to unsubstituted uracil.

Mass Spectrometry Techniques in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, the exact molecular weight can be determined with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure, as the molecule breaks apart in a predictable manner, revealing its constituent parts. For this compound, the molecular ion peak would confirm its molecular formula, and fragmentation would likely show losses of the ethyl and methyl groups, aiding in the structural confirmation.

X-ray Diffraction Analysis for Solid-State Structure and Polymorphism

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns.

Single Crystal X-ray Diffraction Studies

A single crystal X-ray diffraction study of this compound would provide an unambiguous determination of its molecular structure in the solid state. This would include the precise geometry of the uracil ring, the conformations of the ethylamino and methyl groups, and a detailed map of the hydrogen bonding network that holds the molecules together in the crystal lattice. This information is crucial for understanding the molecule's intermolecular interactions and packing.

Computational and Theoretical Chemistry of Uracil Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of uracil (B121893) derivatives. These calculations can predict molecular geometries, electronic distributions, and energetic stabilities, offering a granular view of the molecule's behavior. For derivatives such as 6-amino-5-ethylamino-1-methyluracil, these methods elucidate the effects of substituents on the pyrimidine (B1678525) ring.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying uracil derivatives, providing a balance between accuracy and computational cost. DFT calculations have been employed to study the effects of substituents on the uracil ring, such as the amino and ethylamino groups in this compound.

Studies on related 5-substituted and 6-substituted uracils have demonstrated that these modifications can significantly alter the electronic properties of the uracil ring. researchgate.netconicet.gov.ar For instance, the introduction of an amino group at the C6 position can influence the electron density across the molecule. nih.gov DFT calculations can be used to determine key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Table 1: Representative DFT-Calculated Properties of Substituted Uracils

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Uracil | -6.5 | -0.8 | 5.7 | 3.9 |

| 5-Aminouracil (B160950) | -5.8 | -0.5 | 5.3 | 4.5 |

| 6-Aminouracil (B15529) | -6.1 | -0.6 | 5.5 | 5.2 |

Note: The data in this table is illustrative and based on typical values found for uracil and its simple amino derivatives in computational studies. The exact values for this compound would require specific calculations.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller–Plesset (MP) perturbation theory, are highly accurate for determining molecular properties. acs.org

Ab initio calculations have been instrumental in understanding the stability and reactivity of uracil derivatives. acs.org For instance, studies on cytosine and its methylated forms have used ab initio methods to explore their structures and energies in different solvent environments. acs.org These calculations can accurately predict bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional picture of the molecule. Furthermore, they can be used to calculate properties like polarizability and hyperpolarizability, which are important for understanding non-linear optical properties. acs.org

A detailed experimental and computational study on 5-aminouracil and 6-aminouracil utilized ab initio methods (MS-CASPT2/CASSCF) to rationalize their distinct absorption and fluorescence spectra. nih.gov These calculations revealed that for 6-aminouracil, a barrierless path leads to a conical intersection with the ground electronic state, explaining its very large Stokes shift in emission spectra. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules like this compound, which has a rotatable ethylamino group, MD simulations are invaluable for exploring its conformational landscape.

MD simulations can reveal the preferred conformations of the molecule in different environments, such as in aqueous solution or when bound to a biological target. nih.govnih.govbiorxiv.org These simulations provide insights into the dynamic behavior of the molecule, including the flexibility of its substituents and the formation of intramolecular and intermolecular hydrogen bonds. For instance, MD simulations have been used to study the conformational switching of uracil-containing base pairs in RNA, highlighting the dynamic nature of these interactions. nih.gov While specific MD simulations for this compound are not published, the principles from studies on other uracil derivatives are applicable. acs.orgrsc.orgrsc.org

Prediction of Reactivity and Reaction Pathways

Computational methods are extensively used to predict the reactivity of molecules and to elucidate potential reaction mechanisms. For this compound, understanding its reactivity is crucial for predicting its metabolic fate and its potential to interact with other molecules.

The presence of the amino groups and the electron-rich pyrimidine ring suggests several potential sites for chemical reactions. Theoretical studies on 6-aminouracils have shown that they can act as enamines, with the C5 position being particularly susceptible to electrophilic attack. nih.gov This is due to the delocalization of the lone pair of electrons from the 6-amino group, which increases the electron density at the C5 position. nih.gov Computational studies can map out the potential energy surface for various reactions, identifying transition states and calculating activation barriers, thereby predicting the most likely reaction pathways. cam.ac.ukpurdue.edu

Molecular Modeling and Docking Studies to Investigate Molecular Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly important in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor.

Given that some 6-aminouracil derivatives are known inhibitors of thymidine (B127349) phosphorylase (TP), it is plausible that this compound could also bind to this enzyme. researchgate.netjst.go.jpresearchgate.netnih.gov Molecular docking simulations could be used to place the molecule into the active site of TP and predict its binding mode and affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. For example, docking studies of other uracil derivatives have identified critical interactions with specific residues in the active site of their target enzymes. nih.govnih.govresearchgate.net

Table 2: Potential Interacting Residues in Thymidine Phosphorylase for Uracil Derivatives

| Interaction Type | Potential Amino Acid Residues |

| Hydrogen Bonding | Arg, Asp, Ser, Thr |

| Hydrophobic Interactions | Leu, Val, Phe, Trp |

| Pi-stacking | Phe, Tyr, Trp |

Note: This table is based on general knowledge of protein-ligand interactions and findings from docking studies of other inhibitors with thymidine phosphorylase.

Quantitative Structure-Activity Relationship (QSAR) Studies based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built using theoretical descriptors calculated from the molecular structure.

Several QSAR studies have been conducted on 6-aminouracil derivatives as inhibitors of thymidine phosphorylase. researchgate.netresearchgate.net These studies typically use a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to develop a mathematical model that can predict the inhibitory activity of new compounds.

For instance, a QSAR study on a series of 6-aminouracil base analogues identified that certain physicochemical descriptors have a significant correlation with their anticancer activity. researchgate.net Another study on uracil derivatives as TP inhibitors used SMILES-based descriptors to build a predictive QSAR model. researchgate.net Such models can be used to guide the design of new, more potent inhibitors. A hypothetical QSAR equation might look like:

pIC₅₀ = c₀ + c₁logP + c₂Dipole + c₃*HOMO

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient (a measure of hydrophobicity), Dipole is the molecular dipole moment, and HOMO is the energy of the highest occupied molecular orbital. The coefficients (c₀, c₁, c₂, c₃) are determined by fitting the equation to experimental data.

Investigation of Biochemical and Cellular Mechanisms in Vitro Research Focus

Characterization of Antioxidant and Antiradical Activity in Model Systems

No specific studies detailing the antioxidant and antiradical activity of 6-Amino-5-ethylamino-1-methyluracil in model systems were found.

Inhibition of Free-Radical Oxidation Kinetics

Information regarding the kinetics of free-radical oxidation inhibition by this compound is not available in the reviewed scientific literature.

Modulation of Lipid Peroxidation Processes

Data on the modulation of lipid peroxidation processes by this compound could not be located.

Enzyme Modulation and Inhibition Mechanisms

There is no available research on the specific enzymatic modulation or inhibition mechanisms of this compound.

Inhibition of DNA Repair Glycosylase Activity

No studies were found that investigate the inhibitory effects of this compound on DNA repair glycosylase activity. General research on uracil-DNA glycosylase inhibitors focuses on other uracil (B121893) derivatives and pharmacophores.

Acetylcholinesterase (AChE) Binding Site Analysis

A detailed binding site analysis of this compound with acetylcholinesterase is not present in the available scientific literature.

Advanced Research Applications in Chemical Biology and Materials Science

Development of Novel Heterocyclic Scaffolds for Chemical Biology Toolboxes

The synthesis of diverse and complex small molecules is fundamental to chemical biology for probing biological systems. 6-Amino-5-ethylamino-1-methyluracil is an exemplary starting material for generating novel heterocyclic scaffolds, primarily due to the reactivity of the 6-aminouracil (B15529) core. rsc.orgresearchgate.net 6-aminouracils are considered cyclic enamines, which imparts specific reactivity. juniperpublishers.com The delocalization of the lone pair of electrons from the exocyclic amino group at position 6 increases the electron density at the C5 position, making it a strong nucleophile and susceptible to reaction with various electrophiles. juniperpublishers.com

This inherent reactivity is harnessed in multicomponent reactions (MCRs), where 6-aminouracil derivatives, including this compound, can be used to construct a wide array of fused heterocyclic systems in a single step with high atom economy. researchgate.net The ethylamino group at the C5 position provides an additional reactive site and a point of diversity for further functionalization, allowing for the creation of extensive libraries of compounds for biological screening. These reactions often lead to the formation of fused systems such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and other complex scaffolds that are of significant interest in medicinal chemistry. rsc.orgmdpi.comresearchgate.net

The development of these scaffolds is crucial for creating chemical biology "toolboxes"—collections of diverse molecules used to modulate and study the function of proteins and biological pathways. nih.gov The pyrimidine (B1678525) framework is a core component of molecules designed to inhibit various enzymes, such as kinases and ABC transporters, making these scaffolds valuable for developing new therapeutic agents. longdom.orgnih.gov

Table 1: Synthetic Utility of Aminouracil Scaffolds

| Reaction Type | Reactants | Resulting Scaffold | Significance in Chemical Biology |

|---|---|---|---|

| Multicomponent Condensation | Aminouracil, Aldehydes, Active Methylene (B1212753) Compounds (e.g., malononitrile) | Pyrido[2,3-d]pyrimidines | Core structure for kinase inhibitors and other biologically active agents. researchgate.net |

| Cyclization Reactions | Aminouracil, β-Dicarbonyl Compounds | Pyrimido[4,5-d]pyrimidines | Scaffolds with diverse pharmacological potential. mdpi.com |

| Domino Cyclization | Aminouracil, Substituted Aldehydes, Nitroethenamine | Dihydropyrido[2,3-d]pyrimidines | Generation of novel compound libraries for antimicrobial screening. researcher.life |

Utilization as Building Blocks in Supramolecular Chemistry

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. rsc.org Hydrogen bonding is a cornerstone of supramolecular assembly due to its directionality, specificity, and tunable strength. illinois.edu this compound is an excellent building block for supramolecular chemistry because its structure contains multiple hydrogen bond donors and acceptors.

The uracil (B121893) ring itself possesses two carbonyl groups (C=O) that act as hydrogen bond acceptors and a ring nitrogen (N3-H) that acts as a hydrogen bond donor. Furthermore, the 6-amino group (-NH2) and the 5-ethylamino group (-NH-) provide additional hydrogen bond donor sites. This array of functional groups allows the molecule to engage in predictable and robust hydrogen-bonding networks, forming well-defined one-, two-, or three-dimensional architectures. rsc.org These interactions are fundamental to creating supramolecular polymers, gels, and discrete molecular assemblies. nih.gov

The principles of hydrogen bonding in uracil-based systems are well-established and can be applied to this compound. By controlling factors like solvent and temperature, this molecule can be directed to self-assemble into complex structures. nih.gov Such assemblies have potential applications in areas like drug delivery, where a supramolecular carrier might encapsulate a therapeutic agent, or in the creation of self-healing materials. rsc.org

Table 2: Hydrogen Bonding Capabilities of this compound

| Functional Group | Position | Hydrogen Bonding Role | Potential Interaction Motif |

|---|---|---|---|

| Carbonyl (C=O) | C2 | Acceptor | Forms pairs with N-H donors. |

| Carbonyl (C=O) | C4 | Acceptor | Forms pairs with N-H donors. |

| Amine (N-H) | N3 | Donor | Interacts with carbonyl or other acceptors. |

| Amino (-NH2) | C6 | Donor | Participates in extended networks. |

| Ethylamino (-NH-) | C5 | Donor | Contributes to assembly and provides steric influence. |

Research into Functional Materials and Responsive Systems

The field of materials science is continuously searching for novel organic molecules that can be assembled into materials with specific functions, such as conductivity, photoresponsiveness, or sensing capabilities. Pyrimidine and uracil derivatives are promising candidates for such applications due to their electronic properties and structural rigidity. mdpi.comresearchgate.net

While direct applications of this compound in functional materials are still an emerging area of research, its chemical structure suggests significant potential. The electron-donating nature of the amino groups, combined with the electron-withdrawing character of the carbonyl groups, creates an intramolecular charge distribution that can be exploited. researchgate.net By incorporating this uracil derivative into larger conjugated polymer systems, it may be possible to tune the electronic band gap, leading to new organic semiconductors or light-emitting materials.

Furthermore, the hydrogen-bonding capabilities detailed in the previous section are crucial for creating responsive, or "smart," materials. These are materials that change their properties in response to external stimuli like temperature, pH, or the presence of a specific chemical analyte. A supramolecular polymer based on this compound could, for example, be designed to disassemble upon a change in pH, releasing an encapsulated cargo. The rich electronic and supramolecular properties of this and related uracil derivatives make them attractive targets for future research in the design of advanced functional materials. nih.govconicet.gov.ar

Future Research Directions and Unresolved Challenges

Exploration of New Synthetic Pathways for Complex Uracil (B121893) Derivatives

The synthesis of complex uracil derivatives remains a critical area of research. conicet.gov.ar Current methods often involve multi-step processes that can be inefficient and produce low yields. conicet.gov.ar Future research will likely focus on developing novel, more streamlined synthetic strategies.

One promising approach is the use of one-pot synthesis, which combines multiple reaction steps into a single procedure, reducing waste and improving efficiency. researchgate.net The development of new catalytic systems, such as those based on palladium or nickel, could also open up new avenues for the synthesis of complex uracil structures. conicet.gov.ar Additionally, researchers are exploring the use of microwave irradiation to accelerate reaction times and improve yields. mdpi.com

A significant challenge lies in the regioselective functionalization of the uracil ring, particularly at the C5 and C6 positions. conicet.gov.arresearchgate.net Developing methods that allow for precise control over where substituents are added is crucial for creating new derivatives with desired properties. conicet.gov.ar The exploration of novel starting materials and building blocks will also be essential for expanding the diversity of accessible uracil derivatives. researchgate.net

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an increasingly powerful tool in the study of uracil derivatives. youtube.com Advanced modeling techniques can be used to predict the properties and activities of new compounds before they are synthesized, saving time and resources. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) models are a key area of focus. mdpi.com These models use statistical methods to correlate the chemical structure of a molecule with its biological activity. mdpi.com By developing more accurate and predictive QSAR models, researchers can screen large libraries of virtual compounds and identify those with the highest potential for further investigation. frontiersin.org

Molecular docking simulations are another valuable tool. frontiersin.org These simulations can predict how a uracil derivative will bind to a specific biological target, such as an enzyme or receptor. youtube.com This information can be used to design new compounds with improved binding affinity and selectivity. youtube.com The use of machine learning and artificial intelligence is also expected to play a growing role in predictive modeling, enabling the analysis of large and complex datasets to identify novel structure-activity relationships. frontiersin.org

Development of Advanced Analytical Techniques for Complex Uracil Structures

The characterization of complex uracil derivatives requires sophisticated analytical techniques. rsc.org As researchers synthesize increasingly complex structures, there is a growing need for new and improved analytical methods. numberanalytics.com

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and analysis of uracil derivatives. sielc.com However, the development of new stationary phases and mobile phases could further improve the resolution and selectivity of this technique. researchgate.net Mass spectrometry is another essential tool for the characterization of uracil derivatives, providing information about their molecular weight and structure. chemijournal.com

Nuclear magnetic resonance (NMR) spectroscopy is also a powerful technique for structure elucidation. rsc.org Advances in NMR technology, such as higher field strengths and new pulse sequences, will enable the characterization of even more complex uracil structures. The development of techniques that can provide information about the three-dimensional structure of uracil derivatives in solution will also be of great importance.

Design of Smart Materials Incorporating Uracil Scaffolds

Uracil and its derivatives have the potential to be used as building blocks for the creation of "smart" materials. nih.gov These are materials that can respond to external stimuli, such as changes in temperature, pH, or light. wiley.com

One area of interest is the development of uracil-based hydrogels. acs.org Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water. researchgate.net By incorporating uracil derivatives into the polymer backbone, it may be possible to create hydrogels that can be used for controlled drug delivery or as scaffolds for tissue engineering. nih.govnih.gov

Another potential application is the development of uracil-based sensors. The ability of uracil to form specific hydrogen bonds with other molecules could be exploited to create sensors that can detect specific analytes. wikipedia.org The development of uracil-functionalized polymers could also lead to the creation of new materials with unique optical or electronic properties. acs.org A significant challenge in this area is to design and synthesize materials with the desired properties and to control their response to external stimuli. nih.gov

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 6-Amino-5-ethylamino-1-methyluracil and its derivatives?

- Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., absolute ethanol for reflux reactions), catalysts (e.g., Yb(TFA)₃ for acetylketene-mediated reactions), and purification techniques (e.g., crystallization using DMF/H₂O mixtures). Reaction times (e.g., 12-hour reflux for cyclization) and stoichiometric ratios (e.g., equimolar mixtures for fused heterocycles) are critical parameters to monitor . Yield improvements may require iterative adjustments to temperature, reagent purity, and inert atmospheric conditions.

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

- Methodological Answer : Use multimodal characterization:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., ethylamino group at position 5) .

- LC-MS/MS : Confirm molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for intermediates) .

- IR Spectroscopy : Detect functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Cross-referencing with synthetic protocols in peer-reviewed studies ensures reproducibility .

Advanced Research Questions

Q. What mechanistic insights are available for the cyclization of 6-aminouracil derivatives into fused heterocycles?

- Methodological Answer : Cyclization mechanisms often involve nucleophilic attack (e.g., ethanolamine reacting with paraformaldehyde) or condensation with bifunctional reagents (e.g., malononitrile). Intermediate tracking via time-resolved HPLC or in-situ FTIR can identify transient species (e.g., enamine intermediates). Computational modeling (DFT) may predict reaction pathways and transition states .

Q. How can researchers evaluate the biological activity of this compound in drug discovery contexts?

- Methodological Answer :

- In vitro assays : Test cytotoxicity against prostate cancer cell lines (e.g., PC-3) using MTT assays .

- Enzyme inhibition : Measure Cathepsin B inhibition via fluorogenic substrates (e.g., Z-Arg-Arg-AMC) .

- Dose-response studies : Establish IC₅₀ values and compare with positive controls (e.g., doxorubicin) .

Q. How should researchers address contradictory data in studies of this compound’s physicochemical properties?

- Methodological Answer : Contradictions (e.g., solubility variations across studies) require:

- Time-series analysis : Evaluate stability under different storage conditions (e.g., pH, temperature) .

- Statistical reconciliation : Apply multivariate regression to isolate confounding variables (e.g., solvent polarity) .

- Cross-validation : Compare results with orthogonal techniques (e.g., DSC for melting point vs. capillary methods) .

Q. What impact does reagent purity (e.g., 6-Amino-1,3-dimethyluracil) have on synthesizing this compound?

- Methodological Answer : High-purity reagents (>95%) reduce side reactions (e.g., dimerization) and improve reproducibility. Validate purity via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.